molecular formula C8H7BO3S B3183394 5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid CAS No. 959636-67-0

5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid

Cat. No. B3183394
CAS RN: 959636-67-0
M. Wt: 194.02 g/mol
InChI Key: VDCIKADVYWVDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid (5-HMBTBA) is an organic compound with a wide range of potential applications in scientific research. It is a derivative of benzo[b]thiophene, an aromatic sulfur heterocycle. 5-HMBTBA is an important intermediate for the synthesis of various compounds and can be used as a building block for a variety of chemical reactions. The compound is also used in the development of novel drugs and as an analytical tool for the detection of certain compounds.

Scientific Research Applications

Synthesis of Pharmacologically Active Derivatives

5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid and its derivatives have been extensively studied for their potential in synthesizing pharmacologically active compounds. For instance, various benzo[b]thiophen derivatives have been synthesized, showing promise in pharmacological applications, particularly in the development of new antidepressant drugs (Orus et al., 2002). Similarly, the synthesis and biological evaluation of substituted benzo[b]thiophene derivatives have demonstrated significant anti-inflammatory activity (Radwan et al., 2009).

Antifungal Activity

Some derivatives of benzo[b]thiophen have shown potential antifungal properties. A study involving the synthesis of various 2-aryl-3-hydroxymethylbenzo[b]thiophenes revealed their efficacy against certain fungal species, suggesting potential applications in antifungal therapies (Nakib et al., 1992).

properties

IUPAC Name

(5-hydroxy-1-benzothiophen-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,10-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCIKADVYWVDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260958
Record name B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959636-67-0
Record name B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959636-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Hydroxybenzo[b]thien-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid
Reactant of Route 2
Reactant of Route 2
5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid
Reactant of Route 3
5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid
Reactant of Route 4
5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid
Reactant of Route 5
5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid
Reactant of Route 6
5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.